molecular formula C7H13N B12434051 3-(Prop-2-en-1-yl)pyrrolidine

3-(Prop-2-en-1-yl)pyrrolidine

Cat. No.: B12434051
M. Wt: 111.18 g/mol
InChI Key: HYYFEXHSYGQYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Prop-2-en-1-yl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a prop-2-en-1-yl group at the third position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Prop-2-en-1-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-en-1-yl)pyrrolidine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-prop-2-enylpyrrolidine

InChI

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h2,7-8H,1,3-6H2

InChI Key

HYYFEXHSYGQYTE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.